Cas no 1203015-17-1 (N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide structure](https://ja.kuujia.com/scimg/cas/1203015-17-1x500.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-1,3-thiazol-4-yl]acetamide
- N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide
- F5658-0064
- N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- VU0518645-1
- AKOS024516716
- 1203015-17-1
-
- インチ: 1S/C16H15N3O4S/c17-14(21)5-10-8-24-16(18-10)19-15(22)7-23-11-3-1-9-2-4-13(20)12(9)6-11/h1,3,6,8H,2,4-5,7H2,(H2,17,21)(H,18,19,22)
- InChIKey: JOBNNSFHCYWHAW-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CC1=CSC(NC(COC2C=CC3=C(C=2)C(=O)CC3)=O)=N1
計算された属性
- せいみつぶんしりょう: 345.07832714g/mol
- どういたいしつりょう: 345.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 140Ų
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5658-0064-15mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F5658-0064-20mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5658-0064-50mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F5658-0064-100mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F5658-0064-2μmol |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5658-0064-10mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5658-0064-75mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F5658-0064-20μmol |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5658-0064-30mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5658-0064-1mg |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide |
1203015-17-1 | 1mg |
$81.0 | 2023-09-09 |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamideに関する追加情報
Professional Introduction to N-[4-(carbamoylmethyl-1,3-thiazol-2-yl])-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide (CAS No: 1203015-17-1)
N-[4-(carbamoylmethyl-1,3-thiazol-2-yl])-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1203015-17-1, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest. The molecular structure of this compound incorporates key functional groups that contribute to its unique properties and potential applications in medicinal chemistry.
The core structure of N-[4-(carbamoylmethyl-1,3-thiazol-2-yl))-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is characterized by a thiazole ring system, which is a well-known pharmacophore in drug discovery. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carbamoylmethyl group at the 4-position of the thiazole ring enhances the compound's solubility and bioavailability, while the 3-oxo-2,3-dihydro-1H-inden-5-yloxy moiety introduces additional biological activity. This combination of structural features makes the compound a promising candidate for further exploration in drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. N-[4-(carbamoylmethyl-1,3-thiazol-2-yl))-2-[(3-oxo-2,3-dihydro-1H-inden-5-yloxy)oxy]acetamide has emerged as a compound of interest in this context. Studies have demonstrated its potential as an inhibitor of various enzymes involved in cancer progression. The thiazole ring and the adjacent oxygen-containing group interact with target proteins in a manner that disrupts their normal function, thereby inhibiting tumor growth. Additionally, the compound exhibits moderate selectivity towards certain cancer cell lines, suggesting its therapeutic potential.
The synthesis of N-[4-(carbamoylmethyl-1,3-thiazol-2-yl))-2-[(3-oxo-2,3-dihydro-1H-inden- 5-yloxy)oxy]acetamide involves multiple steps of organic synthesis, including condensation reactions, cyclization processes, and functional group transformations. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for pharmaceutical applications. The compound's stability under various conditions has also been evaluated to ensure its suitability for industrial-scale production.
Ongoing research into N-[4-(carbamoylmethyl-1,3-thiazol- 2 -yl))-2-[ (< strong > 3 - oxo - 2 , 3 - dihydro - 1 H - inden - 5 - yl ) oxy ] acetamide is exploring its mechanism of action in greater detail. Preliminary studies suggest that the compound interacts with specific signaling pathways that are dysregulated in cancer cells. By modulating these pathways, the compound can induce apoptosis or inhibit proliferation without significantly affecting normal cells. This selective toxicity is a key factor in its potential as an anticancer agent.
The pharmacokinetic properties of N-[4-(carbamoylmethyl-1, 3 - thiazol - 2 - yl )]-2-[ (< strong > 3 - oxo - 2 , 3 - dihydro - 1 H - inden - 5 - yl ) oxy ] acetamide are also being thoroughly investigated. These studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Knowledge of these parameters is essential for optimizing dosing regimens and minimizing potential side effects. Early pharmacokinetic data indicate that the compound exhibits reasonable bioavailability and a favorable metabolic profile.
In conclusion, N-[4-(carbamoylmethyl-1, 3 - thiazol - 2 - yl )]-2-[ (< strong > 3 - oxo - 2 , 3 - dihydro - 1 H - inden - 5 -yloxy)oxy]acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical data, make it an attractive candidate for further development into a therapeutic agent. As research continues to uncover new applications and refine synthetic methodologies, this compound holds great promise for contributing to future medical breakthroughs.
1203015-17-1 (N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide) 関連製品
- 2171753-11-8(tert-butyl 4-amino(cyclohexyl)methyl-4-hydroxypiperidine-1-carboxylate)
- 178265-40-2(Ethyl 6-(cyanomethyl)picolinate)
- 2227889-29-2(rac-(1R,3R)-3-(2-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 1351409-39-6(2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione)
- 56974-58-4(Acetic acid, 2,2'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-)
- 339285-62-0((E)-ethyl 5-((allylimino)methyl)-4-chloro-3-methylbenzofuran-2-carboxylate)
- 2228881-98-7(tert-butyl N-{4-1-(2-aminopropan-2-yl)cyclopropyl-2-methoxyphenyl}carbamate)
- 2003134-48-1((3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol)
- 1805538-83-3(3-(Difluoromethyl)-4-hydroxy-6-iodo-2-nitropyridine)
- 2171339-19-6(5-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid)




